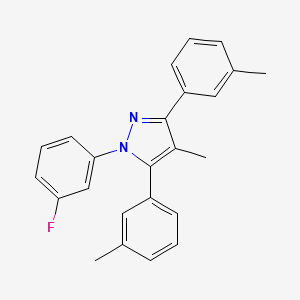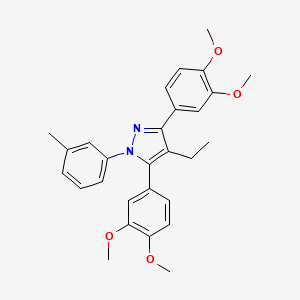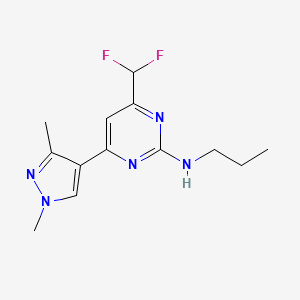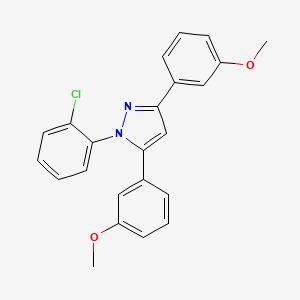![molecular formula C18H13BrFN5O2S B14925060 N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14925060.png)
N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of halogenated aromatic rings, a triazoloquinazoline core, and a sulfanylacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.
Formation of the Triazoloquinazoline Core: Cyclization reactions to form the triazoloquinazoline structure.
Sulfanylation: Introduction of the sulfanyl group.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The halogenated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may be subject to oxidation or reduction, particularly at the sulfanyl group or the triazoloquinazoline core.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Oxidized forms of the sulfanyl group or the triazoloquinazoline core.
Reduction: Reduced forms of the same functional groups.
Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid.
Applications De Recherche Scientifique
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE: can be compared to other halogenated aromatic compounds, triazoloquinazoline derivatives, and sulfanylacetamides.
Uniqueness
Halogenation: The presence of both bromine and fluorine atoms may confer unique reactivity and biological activity.
Triazoloquinazoline Core: This structure is relatively rare and may offer specific interactions with biological targets.
Sulfanylacetamide Moiety: The combination of these functional groups may result in unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C18H13BrFN5O2S |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13BrFN5O2S/c1-24-16(27)11-4-2-3-5-14(11)25-17(24)22-23-18(25)28-9-15(26)21-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26) |
Clé InChI |
PUWQLFLOSSTFDB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924978.png)
![3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924990.png)

![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925005.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925009.png)
![(5E)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14925013.png)
![N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925020.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14925025.png)


![2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B14925054.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B14925073.png)
![N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925075.png)
